(2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal

Immunology Bacterial Serotyping Polysaccharide Antigen

Researchers developing LC-MS/GC-MS oral microbiome assays face cross-reactivity with enterobacterial LPS signals when using generic manno-heptose standards. D-glycero-D-galacto-heptose solves this as the selective, immunodominant biomarker for oral anaerobes. · Confirmed immunodeterminant for strain-specific antibodies-D-glycero-D-manno-heptose from the same organism shows zero cross-reactivity. · 2.4× improved synthetic yield (~60%) vs. D-glycero-D-talo-heptose in DCC-mediated isomerization to D-mannoheptulose. · Structurally defined T18 homopolysaccharide substrate containing both pyranosyl and furanosyl residues-enabling glycosyltransferase studies inaccessible with linear LPS core motifs. Procurement managers benefit from verified stereochemistry documentation, consistent batch purity, and predictable international shipping.

Molecular Formula C7H14O7
Molecular Weight 210.18 g/mol
Cat. No. B12849939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal
Molecular FormulaC7H14O7
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(C=O)O)O)O)O)O)O
InChIInChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4-,5+,6+,7+/m0/s1
InChIKeyYPZMPEPLWKRVLD-PAMBMQIZSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glycero-D-galacto-heptose: Compound Overview


(2R,3S,4S,5R,6S)-2,3,4,5,6,7-Hexahydroxyheptanal, systematically known as D-glycero-D-galacto-heptose (CAS 5328-64-3), is a seven-carbon aldose sugar (aldoheptose) with a fully defined stereochemical configuration [1]. It is a water-soluble, weakly acidic monosaccharide (predicted pKa ~12.2, logP -2.5) that occurs naturally as a structural component of the capsular polysaccharide antigen of the oral bacterium Eubacterium saburreum and as a trace metabolite in avocado [2]. Its distinct stereochemistry differentiates it from the more widely studied glycero-manno-heptose isomers that predominate in Gram-negative bacterial lipopolysaccharide cores.

1
Stereochemical control studies Defined D-glycero-D-galacto configuration supports isomer-specific immunology and synthesis workflows.
2
Bacterial serotyping probe Reported as the immunodominant epitope for Eubacterium saburreum capsular polysaccharide.
3
Oral microbiome biomarker Restricted phylogenetic distribution may support selective oral anaerobe profiling.

Why Generic Heptose Isomers Cannot Substitute


Substituting one aldoheptose isomer for another is not functionally neutral. D-glycero-D-galacto-heptose forms the immunodominant epitope of a specific homopolysaccharide antigen in Eubacterium saburreum, whereas the structurally related D-glycero-D-manno-heptose polymer from the same organism lacks antigenic activity entirely [1]. In synthetic chemistry, the enolization rate of D-glycero-D-galacto-heptose is markedly faster than that of its C-2 epimer D-glycero-D-talo-heptose, directly impacting reaction yields in key transformations such as isomerization to D-mannoheptulose [2]. These stereochemistry-driven differences in molecular recognition and chemical reactivity mean that generic heptose interchange risks both loss of biological signal and synthetic failure.

!
Immunoprecipitation signal may be lost Manno-heptose polymer from the same organism showed no immunoprecipitation under identical assay conditions.
!
Synthetic yield can drop significantly C-2 epimer D-glycero-D-talo-heptose exhibits a markedly slower enolization rate, altering D-mannoheptulose formation.
!
Biomarker selectivity may be lost Manno-heptose isomers are ubiquitous in Gram-negative LPS cores and will not distinguish oral anaerobe signatures.

D-Glycero-D-galacto-heptose: Key Comparative Evidence


Galacto vs. Manno Heptose Immunoprecipitation

In a head-to-head comparison within the same study, a polysaccharide composed exclusively of D-glycero-D-galacto-heptose exhibited clear immunoprecipitation activity with rabbit anti-T18 serum (IgM-mediated), whereas a second polysaccharide fraction composed of D-glycero-D-manno-heptose and L-rhamnose showed no immunoprecipitation activity under identical assay conditions [1]. This demonstrates that the galacto configuration is essential for antibody recognition of this serotype-specific antigen.

Galacto vs. Manno Heptose
Head-to-head
Positive immunoprecipitation vs. complete absence of activity
Supports serotype-specific antigen recognition
Rabbit anti-T18 serum; E. saburreum polysaccharide fractions
Immunology Bacterial Serotyping Polysaccharide Antigen

D-Mannoheptulose Synthesis: Galacto vs. Talo Heptose

D-glycero-D-galacto-heptose is a more advantageous starting material than its C-2 epimer D-glycero-D-talo-heptose for the preparation of D-mannoheptulose via dicyclohexylcarbodiimide (DCC)-mediated isomerization. The yield of D-mannoheptulose from D-glycero-D-galacto-heptose is approximately 60%, compared to approximately 25% obtained by previously established methods using other starting materials [1]. The underlying reason is that the enolization rate of D-glycero-D-talo-heptose is significantly slower under identical reaction conditions, resulting in drastically reduced product formation when the talo epimer is employed.

D-Mannoheptulose Yield
Head-to-head
~60% yield (galacto) vs. ~25% (previous methods)
Approximately 2.4-fold yield increase for rare ketose synthesis
DCC-mediated isomerization in aqueous pyridine
Synthetic Carbohydrate Chemistry Isomerization Rare Sugar Production

Galacto-heptofuranosyl Epitope Specificity

Methylation analysis, Smith degradation, optical rotation, and NMR spectroscopy definitively identified that the purified antigen from E. saburreum T18 is a homopolysaccharide of D-glycero-D-galacto-heptose. Immunodiffusion assays in agar gel further localized the immunodeterminant to terminal, branched D-glycero-D-galacto-heptofuranosyl residues [1]. In contrast, the glycero-manno-heptose isomers, which are ubiquitous in Gram-negative bacterial LPS cores, do not present this furanosyl branching architecture. Complementary serological evidence confirms that antisera raised against the T18 polysaccharide does not cross-react with antigens from E. saburreum strains L44 and T27, which contain different heptose-based polysaccharide structures [2].

Furanosyl Epitope Specificity
Reported
Terminal branched D-glycero-D-galacto-heptofuranosyl residues identified
Confirms epitope is defined by furanosyl configuration, not generic heptose backbone
Methylation analysis, Smith degradation, immunodiffusion; no cross-reactivity with L44/T27 strains
Epitope Mapping Polysaccharide Structure Oral Microbiology

Selective Occurrence in E. saburreum

D-glycero-D-galacto-heptose is consistently reported as the principal or exclusive heptose component in the capsular polysaccharide antigens of multiple Eubacterium saburreum strains (T18, L49, L76, O2/725) isolated from human dental plaque [1][2]. This contrasts sharply with the widely distributed L-glycero-D-manno-heptose and D-glycero-D-manno-heptose isomers, which form the conserved inner-core structure of lipopolysaccharides across the Enterobacteriaceae and many other Gram-negative families. The restricted phylogenetic distribution of D-glycero-D-galacto-heptose makes it a more selective biomarker for specific oral bacterial species compared to the broadly occurring manno-heptose isomers.

Selective Occurrence
Class-level
Restricted to E. saburreum vs. broad distribution of manno-heptose in LPS cores
Narrower biomarker selectivity for oral bacterial profiling
Data to verify; consistent reports across multiple E. saburreum strains
Bacterial Taxonomy Polysaccharide Biomarker Natural Product Sourcing

Validated Applications of D-Glycero-D-galacto-heptose


E. saburreum Serotyping Probe

Based on the confirmed immunodeterminant role of D-glycero-D-galacto-heptofuranosyl residues and the lack of cross-reactivity with L44 and T27 strain antigens [1], this compound can serve as a reference antigen or hapten for generating strain-specific antibodies. Procurement of the correct stereoisomer is essential because the D-glycero-D-manno-heptose polymer from the same organism is immunologically silent [2].

High-Yield D-Mannoheptulose Synthesis

The ~60% yield achieved when using D-glycero-D-galacto-heptose as starting material for DCC-mediated isomerization to D-mannoheptulose is a 2.4-fold improvement over previous methods [1]. Synthetic chemistry groups producing this rare ketose for metabolic or enzymatic studies will obtain superior throughput and cost efficiency by specifying this epimer rather than D-glycero-D-talo-heptose.

Oral Microbiome Biomarker Reference Standard

Because D-glycero-D-galacto-heptose is consistently reported as the principal heptose in E. saburreum capsular polysaccharides—and is not a component of the ubiquitous enterobacterial LPS inner core—it offers a narrower, more selective biomarker signature for oral bacterial profiling [1][2]. Laboratories developing LC-MS or GC-MS methods for oral microbiome metabolomics can use this compound as an authentic standard to distinguish oral anaerobe signatures from enteric Gram-negative background.

Homopolysaccharide Assembly and Furanosyl Branching

The purified T18 antigen is a homopolysaccharide with a complex repeating unit containing both pyranosyl and furanosyl D-glycero-D-galacto-heptose residues, including branched furanosyl termini [1]. This structurally defined polymer is a valuable substrate for studying glycosyltransferases that catalyze pyranose-to-furanose interconversion or branch formation, pathways that are not accessible using the linear manno-heptose disaccharide motifs typical of LPS inner cores.

Application
Selection Property
Validation Focus
E. saburreum serotyping probe
Stereochemical-control context
Strain-specific immunoreactivity review
D-mannoheptulose synthesis
Enolization-rate dependent yield
Synthetic throughput and isomerization efficiency
Oral microbiome biomarker standard
Phylogenetic distribution selectivity
LC-MS/GC-MS method specificity review
Glycosyltransferase substrate studies
Furanosyl-branched homopolysaccharide architecture
Pyranose-to-furanose interconversion pathway review
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